2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol
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Overview
Description
2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol is a synthetic organic compound with the molecular formula C11H15Cl2NO. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a phenol group, and an amino group attached to a methylpropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: Introduction of nitro groups to the aromatic ring.
Amination: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms to the aromatic ring.
Alkylation: Attachment of the methylpropyl chain to the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a synthetic elicitor to activate plant immune responses.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-{[(2-methoxyethyl)(3-methoxypropyl)amino]methyl}phenol
- 2,4-Dichloro-6-{[(2-dimethylamino)propyl]amino}methylphenol
Uniqueness
2,4-Dichloro-6-{[(2-methylpropyl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of the methylpropyl chain and the combination of chlorine and phenol groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)5-14-6-8-3-9(12)4-10(13)11(8)15/h3-4,7,14-15H,5-6H2,1-2H3 |
InChI Key |
BIPIBUZJEJGEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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